3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole
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Description
3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole is a useful research compound. Its molecular formula is C50H74Br2N2 and its molecular weight is 862.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole are organic semiconductors . These targets play a crucial role in the field of organic electronics .
Mode of Action
This compound interacts with its targets through π–π stacking . This interaction is facilitated by the compound’s π electron-rich and extended structure . The compound is highly active in electrophilic substitution reactions, where hydrogen atoms in specific positions can be easily replaced by many functional groups .
Biochemical Pathways
The compound affects the biochemical pathways related to the performance of organic semiconductor materials . The changes in these pathways result in alterations in the structure and packing of molecules in the crystal, which is indispensable in the design of high-performance organic semiconductor materials .
Pharmacokinetics
Its structural similarity to other indolocarbazole derivatives suggests that it may have similar adme properties .
Result of Action
The action of this compound results in changes in the structure and packing of molecules in the crystal of organic semiconductors . These changes can enhance the performance of organic semiconductor materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound possesses a relatively wide bandgap and a low highest occupied molecular orbital (HOMO), which endow it with much higher oxidative stability in air than pentacene . This enables low-cost fabrication under ambient conditions .
Properties
IUPAC Name |
3,9-dibromo-5,11-bis(2-hexyldecyl)indolo[3,2-b]carbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H74Br2N2/c1-5-9-13-17-19-23-27-39(25-21-15-11-7-3)37-53-47-33-41(51)29-31-43(47)45-36-50-46(35-49(45)53)44-32-30-42(52)34-48(44)54(50)38-40(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-36,39-40H,5-28,37-38H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVAWJIRVXGPCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CN1C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)N(C5=C3C=CC(=C5)Br)CC(CCCCCC)CCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H74Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856361 |
Source
|
Record name | 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095570-49-2 |
Source
|
Record name | 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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